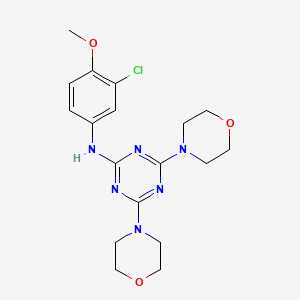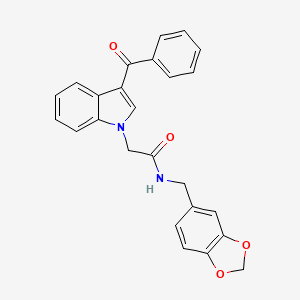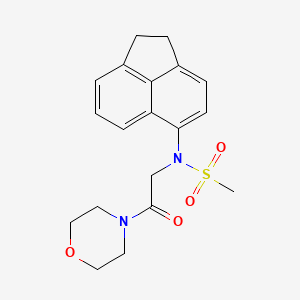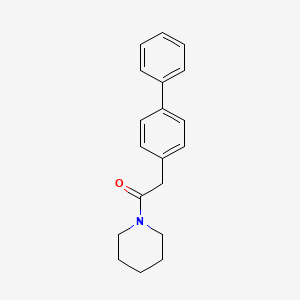
N-(3-chloro-4-methoxyphenyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine, also known as CMT-3, is a synthetic compound that belongs to the family of triazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine involves the inhibition of protein kinase CK2, which is a key regulator of cell growth and proliferation. CK2 is overexpressed in many cancer cells, and its inhibition by this compound leads to the suppression of cell growth and induction of apoptosis. This compound also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity towards normal cells, while exhibiting potent anti-tumor activity in cancer cells. It has been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a crucial role in the programmed cell death process. This compound also inhibits the activity of MMPs, which are involved in the degradation of extracellular matrix and play a crucial role in the invasion and metastasis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-chloro-4-methoxyphenyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine is its potent anti-tumor activity and low toxicity towards normal cells, which makes it a potential candidate for cancer therapy. However, its poor solubility in water and low bioavailability limit its use in vivo. Moreover, the lack of selectivity towards CK2 and off-target effects on other kinases may limit its therapeutic potential.
Orientations Futures
Future research on N-(3-chloro-4-methoxyphenyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine should focus on improving its solubility and bioavailability to enhance its in vivo efficacy. Moreover, the development of more selective CK2 inhibitors may enhance the therapeutic potential of this compound. The combination of this compound with other anti-cancer agents may also be explored to enhance its anti-tumor activity and minimize its limitations. Finally, the potential applications of this compound in other diseases, such as inflammatory and autoimmune disorders, should be investigated.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine has been extensively studied for its potential applications in cancer research. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound induces cell cycle arrest and apoptosis in cancer cells, and also inhibits angiogenesis, which is the process of formation of new blood vessels that supply nutrients to cancer cells.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN6O3/c1-26-15-3-2-13(12-14(15)19)20-16-21-17(24-4-8-27-9-5-24)23-18(22-16)25-6-10-28-11-7-25/h2-3,12H,4-11H2,1H3,(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTONPRENNPEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-1,3-benzodioxol-5-yl-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B3449448.png)
![2-methoxy-3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3449450.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}nicotinamide](/img/structure/B3449452.png)
![methyl 4-[({2-[(3-pyridinylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B3449457.png)
![N-[2-(5-methyl-2-furyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B3449462.png)
![methyl 1-{2-[4-(ethoxycarbonyl)-1-piperidinyl]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B3449467.png)
![ethyl 4-({[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B3449468.png)
![cyclopropyl{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B3449472.png)

![2-({4-amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B3449498.png)

![methyl 2-{[(3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetyl]amino}benzoate](/img/structure/B3449509.png)

![2-[(2-methoxyphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3449536.png)